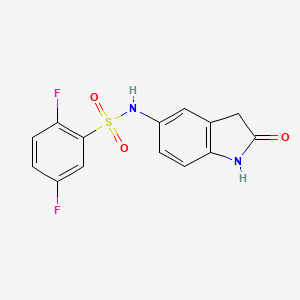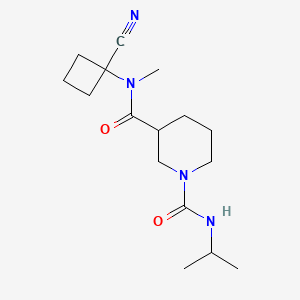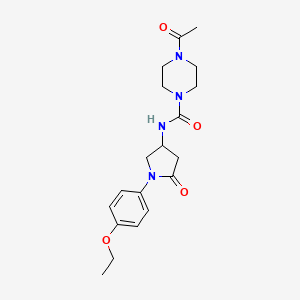
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea, commonly known as CFTR inhibitor, is a small molecule drug that has gained significant attention in the field of cystic fibrosis research. It acts by inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of chloride ions in and out of cells. CFTR inhibitors have been studied extensively for their potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Scientific Research Applications
Neuropharmacological Effects:
- Research has shown that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, a class including 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea, demonstrate anxiolytic activity and muscle-relaxant properties, indicating potential applications in addressing anxiety and muscle tension disorders. These properties are significantly separated from other central nervous system activities like anticonvulsant, sedative, and hypnotic effects (Rasmussen et al., 1978).
Optoelectronic Applications:
- Studies on similar compounds, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have revealed significant electro-optic properties. These findings suggest potential applications in nonlinear optics and optoelectronic device fabrications. Properties like high second and third harmonic generation values indicate their suitability for use in advanced technological applications (Shkir et al., 2018).
Material Science and Crystallography:
- Investigations into the molecular structure, vibrational spectra, and electronic properties of similar compounds have provided insights into their potential use in material science. For instance, studies on the crystal structure of flufenoxuron, a benzoylurea pesticide structurally related to 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea, have revealed complex intermolecular interactions, suggesting potential applications in designing new materials with specific properties (Jeon et al., 2014).
Chemical Sensing and Environmental Analysis:
- The compound's related structures have been utilized in the development of fluorescent pH sensors. These sensors demonstrate the ability to detect acidic and basic organic vapors, indicating potential applications in environmental monitoring and chemical analysis (Yang et al., 2013).
Corrosion Inhibition:
- In the field of corrosion science, related compounds have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests the potential use of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea in protecting metal surfaces against corrosive damage, particularly in industrial settings (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-5-7-13(8-6-11)22-10-12(9-16(22)23)20-17(24)21-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIWZDGHHJRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)

![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)


![N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2924012.png)





